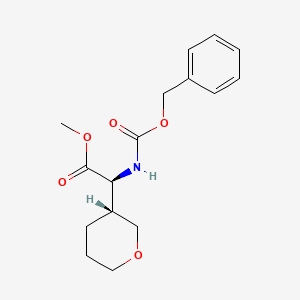

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate

Description

Table 1: Key Functional Groups and Roles

The molecular formula C₁₆H₂₁NO₅ (MW: 319.4 g/mol) reflects a balance between hydrophilicity (carbamate, ester) and hydrophobicity (benzyl, THP). Infrared spectroscopy reveals characteristic absorptions at 1705 cm⁻¹ (C=O stretch, carbamate) and 1250 cm⁻¹ (C–O–C, THP ring).

Chiral Center Configuration: (S) and (R) Stereodescriptors

Two stereocenters dictate the compound’s three-dimensional arrangement:

Stereochemical Implications

- Peptide synthesis : The (S) configuration at Cα ensures compatibility with L-amino acid-based systems, critical for biological activity.

- THP ring conformation : The (R) configuration at C3 stabilizes the chair conformation, positioning the acetoxy group equatorially to minimize 1,3-diaxial strain.

X-ray diffraction studies of analogous compounds confirm that these configurations enforce a twisted boat conformation in the THP ring when bulky substituents are present, though this molecule predominantly adopts a chair form due to its substitution pattern.

Conformational Analysis Through X-ray Crystallography

While direct crystallographic data for this specific compound remains unpublished, studies on structurally related tetrahydropyranyl acetates provide insights:

- THP ring geometry : Adopts a chair conformation with the C3 substituent (R-configuration) occupying an equatorial position.

- Carbamate torsion angles : The Cbz group orients perpendicular to the amino acid plane to avoid steric clashes with the THP ring.

- Methyl ester orientation : Positioned trans to the carbamate group, minimizing dipole-dipole repulsions.

Computational models (DFT at B3LYP/6-31G*) predict a 1.2 kcal/mol energy difference between the chair and boat conformations, favoring the former. Nuclear Overhauser Effect (NOE) correlations in NMR spectra further support these predictions, showing proximity between THP ring protons and the Cα hydrogen.

Comparative Analysis With Related Tetrahydropyranyl Acetates

Table 2: Structural and Functional Comparisons

Key distinctions :

- Amino acid backbone : Unique to the subject compound, enabling incorporation into peptide chains.

- Stereochemical complexity : The dual (S)/(R) configuration contrasts with simpler THP derivatives lacking chiral centers.

- Reactivity : The Cbz group permits selective deprotection, unlike methyl or ethyl esters in related compounds.

Properties

Molecular Formula |

C16H21NO5 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

methyl (2S)-2-[(3R)-oxan-3-yl]-2-(phenylmethoxycarbonylamino)acetate |

InChI |

InChI=1S/C16H21NO5/c1-20-15(18)14(13-8-5-9-21-11-13)17-16(19)22-10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m0/s1 |

InChI Key |

SOGBYTGSONFFOI-KBPBESRZSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@H]1CCCOC1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(C1CCCOC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protecting Group Installation

- The amino acid backbone is typically derived from commercially available chiral amino acids or synthesized via asymmetric synthesis.

- The benzyloxycarbonyl (Cbz) protecting group is introduced by reacting the free amine with benzyl chloroformate under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or pyridine. This reaction proceeds smoothly at room temperature or slightly elevated temperatures and is well-documented in peptide chemistry literature.

Formation of the (R)-Tetrahydro-2H-pyran-3-yl Substituent

- The (R)-tetrahydro-2H-pyran-3-yl moiety can be introduced via nucleophilic substitution or addition reactions using chiral tetrahydropyran derivatives or via ring-closure reactions from appropriate precursors.

- One reported approach involves the use of chiral cyclic ethers or carbohydrate derivatives as starting materials, followed by selective functional group transformations to install the amino acid side chain.

- The stereochemical integrity is maintained by employing chiral auxiliaries or catalysts during these transformations.

Esterification to Methyl Ester

- The carboxylic acid function is converted to the methyl ester typically via Fischer esterification using methanol and an acid catalyst (e.g., HCl or sulfuric acid) or by using methylating agents such as diazomethane or methyl iodide in the presence of a base.

- Mild conditions are preferred to avoid racemization or decomposition of the sensitive chiral centers.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cbz Protection | Benzyl chloroformate, triethylamine, DCM | Room temp to 40°C, inert atmosphere |

| Introduction of Tetrahydropyran | Chiral tetrahydropyran derivative, nucleophile or catalyst | Use of chiral catalysts or auxiliaries |

| Esterification | Methanol, acid catalyst or methyl iodide/base | Mild conditions to preserve stereochemistry |

Detailed Example from Literature

Although no direct synthesis of this exact compound is fully disclosed in the searched patents or literature, closely related compounds have been prepared using similar methodologies:

- A patent (Justia Patents, 2012) describes the preparation of amino acid derivatives with tetrahydro-2H-pyran substituents using halogenated intermediates, triethylamine as base, and solvents like n-butanol at 70–80°C for nucleophilic substitution reactions. These conditions favor the formation of Cbz-protected amino acid derivatives with cyclic ether substituents maintaining stereochemical control.

- Purification is typically achieved by column chromatography on silica gel to isolate the desired stereoisomer with high purity.

- Analytical data such as ^1H NMR confirms the stereochemistry and purity of the final product.

Research Findings and Optimization

- Use of triethylamine as a base in the protection and substitution steps improves yield and selectivity.

- Reaction temperatures between 70°C and 80°C optimize conversion without racemization.

- Solvents like n-butanol or dioxane mixtures provide good solubility and reaction medium.

- Palladium-catalyzed coupling reactions (e.g., Pd(PPh3)4) have been employed in similar syntheses to attach aromatic or cyclic groups under mild conditions, which could be adapted for installing the tetrahydropyran moiety.

- Purification via silica gel chromatography and recrystallization ensures high enantiomeric excess.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Impact on Synthesis |

|---|---|---|

| Base | Triethylamine | Facilitates Cbz protection and substitution |

| Temperature | 70–80°C for substitution; room temp for protection | Balances reaction rate and stereochemical integrity |

| Solvent | n-Butanol, dioxane, DMF, or mixtures | Ensures solubility and reaction efficiency |

| Catalyst | Pd(PPh3)4 for coupling (if applicable) | Enables mild and selective bond formation |

| Purification | Silica gel chromatography | Achieves high purity and stereochemical control |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H19NO5

- Molecular Weight : 253.30 g/mol

- IUPAC Name : (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate

- CAS Number : 1306729-65-6

The compound features a benzyloxycarbonyl group, which is often used to protect amino groups during synthetic procedures. The presence of the tetrahydropyran moiety contributes to its potential bioactivity and solubility properties.

Synthesis of Bioactive Compounds

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate serves as an important building block in the synthesis of various bioactive molecules. Its ability to undergo transformations such as acylation and alkylation makes it suitable for creating complex structures found in natural products and pharmaceuticals.

Medicinal Chemistry

Research indicates that derivatives of this compound can exhibit significant biological activity, including anti-inflammatory and anticancer properties. The benzyloxycarbonyl protecting group allows for selective reactions that can enhance the pharmacological profile of the resulting compounds.

Drug Development

The compound has been investigated for its role in drug design, particularly in the development of peptide-based therapeutics. Its structural analogs have shown promise in targeting specific enzymes or receptors, which is crucial in developing effective treatments for diseases.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry explored the synthesis of analogs derived from (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate, demonstrating their efficacy against various cancer cell lines. The research highlighted the importance of structural modifications on the biological activity, with certain derivatives showing enhanced potency compared to the parent compound .

Case Study 2: Enzyme Inhibition

Another investigation focused on the use of this compound as a scaffold for designing enzyme inhibitors. The study reported that specific modifications to the benzyloxycarbonyl group significantly increased binding affinity to target enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-(®-tetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group may act as a protecting group, while the tetrahydropyran ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Structural Analogs with Pyran/Furan Rings

Compounds with tetrahydro-2H-pyran or related heterocyclic cores are structurally analogous but differ in functional groups and stereochemistry. Key examples from published data include:

| CAS No. | Compound Name | Similarity Score | Molecular Formula | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 873397-34-3 | Tetrahydro-2H-pyran-3-carboxylic acid | 0.93 | C6H10O3 | Carboxylic acid replaces ester/amine groups |

| 138498-97-2 | 2-(Tetrahydrofuran-3-yl)acetic acid | 0.88 | C6H10O3 | 5-membered tetrahydrofuran ring vs. 6-membered pyran |

| 85064-61-5 | Tetrahydropyranyl-4-acetic acid | 0.92 | C7H12O3 | Acetic acid substituent at pyran-4-position |

Key Observations :

- Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) shares the pyran core but lacks the Cbz-protected amino and methyl ester groups, resulting in lower lipophilicity and altered reactivity .

Functional Group Comparisons: Methyl Esters and Sulfonylureas

Methyl esters are common in agrochemicals and pharmaceuticals. For example:

Key Differences :

- The target compound’s Cbz group enables amine protection for peptide synthesis, whereas sulfonylurea esters in pesticides rely on sulfonyl groups for herbicidal activity .

Biological Activity

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 249.26 g/mol. It features several functional groups, including a benzyloxycarbonyl moiety and a tetrahydropyran ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Boiling Point | Not available |

| InChI Key | YDGRSOXTMWVLOJ-NSHDSACASA-N |

| Number of Heavy Atoms | 18 |

| Number of Aromatic Heavy Atoms | 6 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

Research indicates that (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((R)-tetrahydro-2H-pyran-3-yl)acetate may exert its biological effects through multiple mechanisms:

- HDAC Inhibition : The compound has been explored as a hybrid molecule that combines histone deacetylase (HDAC) inhibition with other pathways, such as ferroptosis induction. This dual mechanism enhances cytotoxicity in cancer cells while reducing neurotoxicity, making it a candidate for cancer therapy .

- Cell Cycle Arrest : Studies have shown that compounds with similar structures can induce cell cycle arrest in various cancer cell lines, suggesting that this compound may also share this property .

- Ferroptosis Induction : The ability to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—has been linked to enhanced sensitivity in mesenchymal cells, which are often resistant to conventional therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications for therapeutic applications:

- Cytotoxicity Studies : In vitro assays demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, with GI50 values as low as 20 nM for some analogs. This suggests that modifications to the benzyloxycarbonyl group can enhance potency .

- ADME Studies : Absorption, distribution, metabolism, and excretion (ADME) studies indicate favorable pharmacokinetic profiles for compounds in this class, supporting their potential as drug candidates .

- Structural Modifications : Research on structural analogs has revealed that specific modifications can lead to improved selectivity and efficacy against target proteins involved in cancer progression. For instance, the introduction of different substituents at the tetrahydropyran ring has been shown to significantly alter biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.